N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a synthetic compound belonging to the cathinone class. It has been sold online as a designer drug . The compound is a relatively weak inhibitor of serotonin reuptake and has little affinity in vitro for dopamine or noradrenaline transporters.
Molecular Structure Analysis
The molecular formula of N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is C31H20F7N7O5S, with an average mass of 735.588 Da. The compound contains a pyridinecarboxamide moiety, a fluorophenyl group, and a dioxoloquinazolinone ring system .
Scientific Research Applications
Antitumor Activity and Molecular Docking Study
Quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity. Compounds such as 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity, with some compounds showing selectivity toward specific cancer cell lines such as CNS, renal, breast, and leukemia. Molecular docking studies provided insights into their potential mechanisms of action, such as inhibition of EGFR-TK and B-RAF kinase, which are critical targets in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antiviral Activities
Novel quinazolinone derivatives have been synthesized and evaluated for antimicrobial and antiviral activities. For instance, thiosemicarbazide derivatives displayed significant antimicrobial activity against a range of gram-positive and gram-negative bacteria. Additionally, some quinazolinone derivatives exhibited antiviral activity against Tobacco mosaic virus (TMV), highlighting their potential as lead compounds for the development of new antimicrobial and antiviral agents (Alagarsamy et al., 2016); (Hui Luo et al., 2012).
Synthesis and Biological Activity
Research has also focused on the synthesis of arylsulfonamide derivatives containing quinazolinone, which showed promising bioactivity against plant pathogens, indicating their potential use in agricultural applications. These studies highlight the versatility of quinazolinone derivatives in addressing various biological targets and diseases (Zhigang Zeng et al., 2016).
Mechanism of Action
N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a synthetic stimulant drug. Its mechanism of action is not explicitly described, but it is known to be a relatively weak inhibitor of serotonin reuptake.
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN3O7S/c1-39-25-10-5-19(14-26(25)40-2)11-12-33-29(37)4-3-13-35-30(38)22-15-27-28(42-18-41-27)16-23(22)34-31(35)43-17-24(36)20-6-8-21(32)9-7-20/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQKMBPKSMDLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)F)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30FN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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